3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-4-3-9(8-11(10)15)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIOQCOUGSPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Ethyl Linkage: The ethyl linkage can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.
Fluorination of the Benzene Ring:
Formation of the Benzamide Group: The final step involves the coupling of the pyridazinone-ethyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several benzamide derivatives documented in the evidence. Key comparisons include:
Table 1: Substituent and Functional Group Comparisons
Key Observations:
Pyridazinone vs. Heterocyclic Replacements: The target compound’s pyridazinone ring is replaced with triazolo-oxazin () or isoxazole-thioether systems (), which may alter electronic properties and binding affinities . Sulfonamide analogs () lack the ethylamine spacer but retain the pyridazinone core, suggesting divergent solubility or target selectivity .
Fluorination Patterns: The 3,4-difluorophenyl group in the target compound contrasts with mono- or trifluorinated aryl groups in analogs (e.g., 5-fluoro in -bromo-2-fluoro in ). Fluorination impacts lipophilicity and metabolic stability .
Key Observations:
- Chiral Resolution : analogs use enantioselective synthesis (e.g., (2S)-pentan-2-yloxy), suggesting the target compound’s stereochemistry (if present) could be critical .
Pharmacological Implications (Inferred)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Kinase Inhibition: Pyridazinone and triazolo-oxazin analogs () are associated with kinase modulation, implying similar targets .
Biological Activity
3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound classified under benzamides, notable for its unique structural features, including a difluorobenzene moiety and a pyridazinone ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme associated with various inflammatory and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.24 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for drug development.
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substituents | Enhances lipophilicity and metabolic stability |
| Pyridazinone Moiety | Imparts significant biological activity |
| Benzamide Group | Provides structural integrity and interaction capabilities |
The primary mechanism of action for this compound involves its inhibition of PDE4. This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP), which is associated with anti-inflammatory effects. PDE4 inhibitors are being explored for their therapeutic potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Inhibition of Phosphodiesterase 4 (PDE4)
Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on PDE4. This activity is crucial for modulating inflammatory responses in various diseases.
Interaction with Other Biological Targets
In addition to PDE4, this compound may interact with various enzymes and receptors involved in inflammation and cell signaling pathways. These interactions can influence gene expression and metabolic processes, suggesting a broader pharmacological profile.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound effectively reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
- Respiratory Diseases : A study conducted on animal models indicated that this compound could alleviate symptoms associated with asthma by modulating airway inflammation through PDE4 inhibition.
- Potential as an HDAC Inhibitor : Preliminary findings suggest that the compound may also exhibit histone deacetylase (HDAC) inhibitory activity, which could further enhance its therapeutic profile in cancer treatment.
Summary of Biological Activities
| Activity | Target | Effect |
|---|---|---|
| PDE4 Inhibition | Phosphodiesterase 4 | Anti-inflammatory |
| Gene Expression Modulation | Various Enzymes/Receptors | Altered gene expression |
| HDAC Inhibition | Histone Deacetylases | Potential anticancer effects |
Comparisons with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzamide | Lacks pyridazinone moiety | Reduced anti-inflammatory properties |
| N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide | Similar structure without fluorination | Lower potency against PDE4 |
| 3,4-Difluoro-N-(2-(pyridin-2-yl)ethyl)benzamide | Contains pyridine instead of pyridazine | Different interaction profile |
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide?
- Answer : The synthesis involves sequential coupling reactions between the benzamide core and pyridazinone moiety. Key steps include:
- Amide bond formation : Reaction of 3,4-difluorobenzoic acid derivatives with ethylenediamine-linked pyridazinone intermediates under reflux conditions in solvents like DMF or THF.
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic validation (NMR, mass spectrometry) ensure purity and structural fidelity .
- Optimization : Catalyst selection (e.g., EDC/HOBt for amidation) and temperature control (60–80°C) are critical for high yields (>70%) .
Q. How is the three-dimensional conformation of this compound analyzed, and why is this critical for target interactions?
- Answer : X-ray crystallography and NMR spectroscopy are used to resolve bond angles, torsion angles, and hydrogen-bonding networks. For example:
- X-ray data : Reveals planar geometry of the pyridazinone ring and spatial orientation of fluorine atoms, which influence steric interactions with enzymes like PDE4 .
- NMR : NMR tracks fluorine environments, while - HSQC maps proton-carbon correlations to validate substituent positions .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Initial studies highlight:
- PDE4 inhibition : Blocks cAMP degradation, modulating anti-inflammatory pathways (IC values in the nanomolar range) .
- Enzyme interactions : Pyridazinone and benzamide moieties bind catalytic pockets of kinases or hydrolases, inferred from molecular docking studies .
Advanced Research Questions
Q. How do fluorinated substitutions at the 3,4-positions of the benzamide core influence target binding and selectivity?
- Answer : Fluorine atoms enhance binding via:
- Electron-withdrawing effects : Increase polarity of the benzamide ring, strengthening hydrogen bonds with residues in PDE4’s active site .
- Steric effects : 3,4-Difluoro substitution avoids steric clashes observed in mono-fluoro analogs (e.g., 2-fluoro derivatives), improving selectivity over off-target kinases .
- Comparative data : A structural analog with 2,6-difluoro substitution showed reduced PDE4 affinity (IC >1 µM vs. 0.2 µM for 3,4-difluoro), highlighting positional sensitivity .
Q. What methodological approaches resolve contradictions in solubility and bioavailability data across studies?
- Answer : Discrepancies arise from:
- Molecular weight and substituents : Higher logP values (~3.5) limit aqueous solubility, but ethoxy or piperidine sulfonyl groups in analogs improve solubility via polarity .
- Experimental validation : Use of HPLC-UV to measure solubility in PBS (pH 7.4) and simulated biological fluids, coupled with permeability assays (e.g., Caco-2 monolayers) .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- Answer :
- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Docking studies : Screen against the human ether-à-go-go (hERG) channel to assess cardiac toxicity risks (IC >30 µM suggests low risk) .
Q. What comparative studies exist between this compound and pyridazinone analogs with varied substituents?
- Answer : A table from structural analogs highlights:
| Compound Substituents | Biological Activity (IC) | Key Finding |
|---|---|---|
| 3,4-Difluoro (target) | PDE4: 0.2 µM | Optimal fluorine positioning |
| 2,4-Difluoro | PDE4: 1.5 µM | Reduced steric compatibility |
| Pyridazinone + thiophene | Anti-inflammatory: EC 5 µM | Enhanced activity via π-π stacking |
- Data suggests fluorination patterns and heterocyclic appendages critically modulate efficacy .
Methodological Guidance
- Data Contradiction Analysis : When conflicting bioactivity results arise (e.g., varying IC values), use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to validate .
- Experimental Design : For in vivo studies, prioritize SKM-1 xenograft models (if applicable) to assess antitumor efficacy, as seen in structurally related HDAC inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
